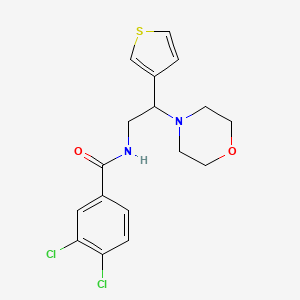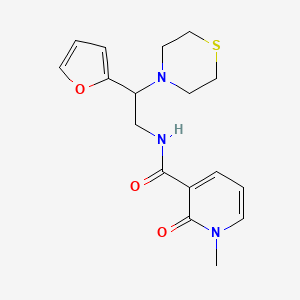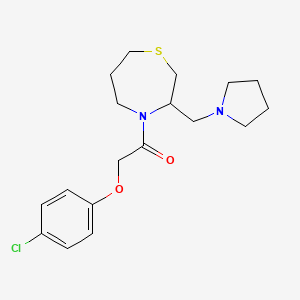
3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, also known as DMTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMTB is a benzamide derivative that has been synthesized through various methods and has shown promising results in various biological assays.
作用机制
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Its metabolism and excretion pathways are currently unknown .
Result of Action
Based on its structural similarity to other compounds, it may have potential therapeutic effects in various biological contexts .
实验室实验的优点和局限性
3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also shown to have low toxicity in vitro and in vivo studies. However, 3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has limitations for lab experiments. Its mechanism of action is not fully understood, making it difficult to determine its potential therapeutic effects. Additionally, 3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has poor solubility in water, which can limit its use in certain assays.
未来方向
There are several future directions for the study of 3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide. Further studies are needed to fully understand the mechanism of action of 3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide and its potential therapeutic effects. Studies are also needed to determine the optimal dosage and administration of 3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide for various diseases. Additionally, studies are needed to determine the pharmacokinetics and pharmacodynamics of 3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide in vivo. Finally, studies are needed to determine the potential side effects of 3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide and its potential interactions with other drugs.
Conclusion
3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a promising compound that has gained attention in scientific research due to its potential therapeutic properties. It has shown to have anti-inflammatory, anti-tumor, and neuroprotective properties, making it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of 3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide and its potential therapeutic effects.
合成方法
3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can be synthesized through various methods, including the reaction of 3,4-dichlorobenzoyl chloride with 2-(morpholino-2-(thiophen-3-yl)ethyl)amine in the presence of a base. Another method involves the reaction of 3,4-dichlorobenzoyl isocyanate with 2-(morpholino-2-(thiophen-3-yl)ethyl)amine. Both methods have shown to yield high purity 3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide.
科学研究应用
3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has been studied for its potential therapeutic properties in various biological assays. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases such as cancer and autoimmune disorders. 3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has also shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
3,4-dichloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c18-14-2-1-12(9-15(14)19)17(22)20-10-16(13-3-8-24-11-13)21-4-6-23-7-5-21/h1-3,8-9,11,16H,4-7,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOAUJBKJBKGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2911932.png)
![5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-2-furamide](/img/structure/B2911935.png)
![5-ethyl-7-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2911936.png)

![4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2911939.png)

![2,8,10-trimethyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2911942.png)
![4-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-3-isoxazolyl)phenyl methyl ether](/img/structure/B2911944.png)
![Dimethyl[3-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)propyl]amine](/img/structure/B2911946.png)
![3,4,5,6-tetrachloro-N-(2-methoxyethyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2911947.png)

![N-[(4-fluorophenyl)methyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2911949.png)
![Methyl 2-(5-chlorothiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2911951.png)
